Methyl 3-(4-formylphenyl)propanoate
Description
Methyl 3-(4-formylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-formylphenyl group. The formyl (-CHO) group at the para position of the phenyl ring renders this compound highly reactive, particularly in condensation and nucleophilic addition reactions. It serves as a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(4-formylphenyl)propanoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
QMEHTSMLOSZUII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring or adjacent functional groups, leading to distinct chemical and biological properties:
Key Research Findings
Substituent-Driven Applications: Nitro and amino groups () enhance bioactivity in uterus-targeted therapies. Ethynyl groups () expand utility in materials science and bioconjugation.
Solubility and Stability : Hydroxyl and methoxy groups () improve aqueous solubility, whereas nitro and formyl groups may reduce stability under basic or nucleophilic conditions.
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